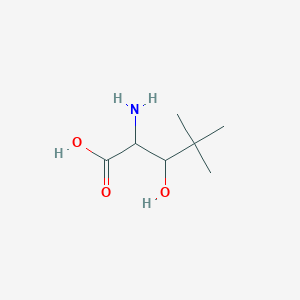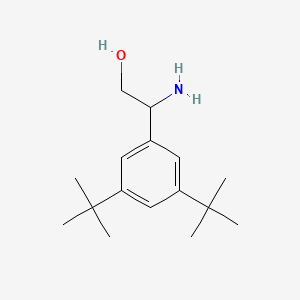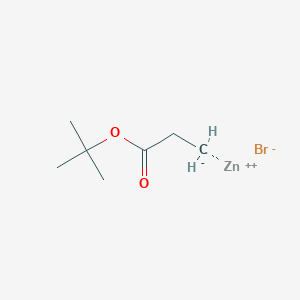
2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of suitable precursors using chiral catalysts. For instance, the use of chiral rhodium or ruthenium catalysts can facilitate the hydrogenation process, leading to the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, can be engineered to produce (2R,3S)-isocitric acid, which can then be converted to (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid through subsequent chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino alcohols .
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The compound’s stereochemistry is crucial for its binding affinity and activity within these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-Isocitric Acid: Shares similar stereochemistry and is involved in similar metabolic pathways.
Threonine: Another amino acid with comparable structural features but different biological functions.
Uniqueness
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
DREONSBNBZFXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)


![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)


![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)


